![molecular formula C21H27N6O4S2- B14470768 2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;sulfate CAS No. 72749-73-6](/img/structure/B14470768.png)
2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;sulfate is a complex organic compound with a unique structure that includes a thiadiazole ring, an azo group, and a quaternary ammonium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;sulfate typically involves multiple steps. The process begins with the formation of the thiadiazole ring, followed by the introduction of the azo group through a diazotization reaction. The final step involves the quaternization of the amine group to form the quaternary ammonium ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic or nucleophilic reagents can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;sulfate has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may have potential as a biological probe or in the development of new pharmaceuticals.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;sulfate involves its interaction with specific molecular targets. The azo group can undergo reduction to form active intermediates that interact with biological molecules. The quaternary ammonium ion can also interact with cellular membranes, affecting their function and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;chloride
- 2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;bromide
Uniqueness
The sulfate form of the compound may exhibit different solubility and stability properties compared to its chloride or bromide counterparts. These differences can influence its suitability for specific applications, such as in aqueous solutions or in the presence of other ions.
Eigenschaften
CAS-Nummer |
72749-73-6 |
|---|---|
Molekularformel |
C21H27N6O4S2- |
Molekulargewicht |
491.6 g/mol |
IUPAC-Name |
2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;sulfate |
InChI |
InChI=1S/C21H27N6S.H2O4S/c1-5-26(15-16-27(2,3)4)19-13-11-18(12-14-19)23-24-21-22-20(25-28-21)17-9-7-6-8-10-17;1-5(2,3)4/h6-14H,5,15-16H2,1-4H3;(H2,1,2,3,4)/q+1;/p-2 |
InChI-Schlüssel |
ZVVIGMZJYMRCAI-UHFFFAOYSA-L |
Kanonische SMILES |
CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=NC(=NS2)C3=CC=CC=C3.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


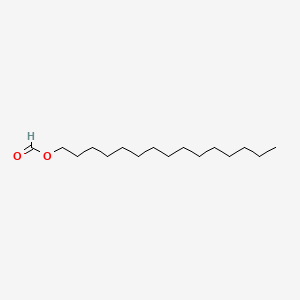
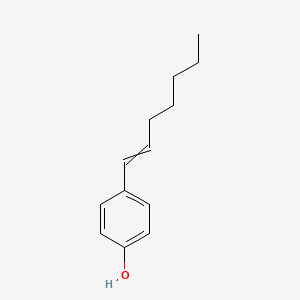
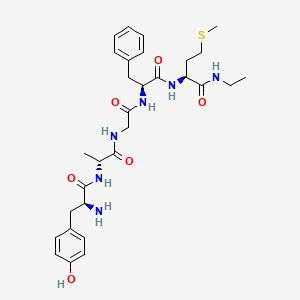
![2,6,6-Trimethyl-5-[(trimethylsilyl)oxy]heptan-3-one](/img/structure/B14470707.png)
![tert-Butyl(dimethyl)[(2-methylpent-1-en-3-yl)oxy]silane](/img/structure/B14470711.png)
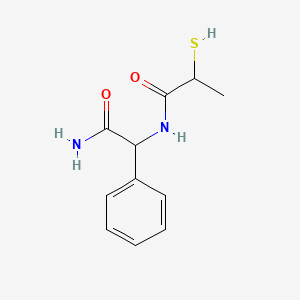
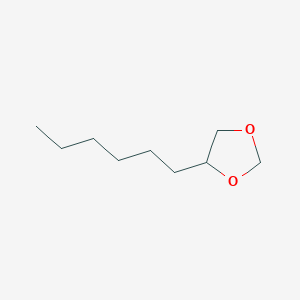
![6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole](/img/structure/B14470725.png)


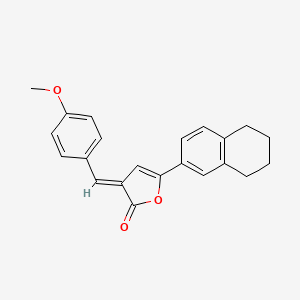
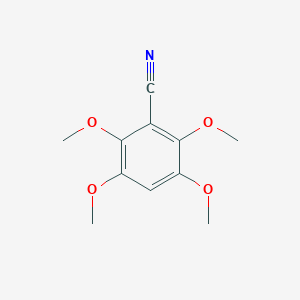
![Naphtho[2,1-b]thiophene, 1-methyl](/img/structure/B14470759.png)

